3-O-Methyldobutamine
Descripción general
Descripción
3-O-Methyldobutamine is a significant metabolite of dobutamine, a synthetic catecholamine used primarily as an inotropic agent to treat heart failure and shock. This compound is formed through the methylation of dobutamine by catechol-O-methyltransferase. It plays a crucial role in the pharmacokinetics and pharmacodynamics of dobutamine, influencing its overall efficacy and safety profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-O-Methyldobutamine is synthesized from dobutamine through a methylation reaction. This process involves the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 3-position of the catechol ring in dobutamine. This reaction is catalyzed by the enzyme catechol-O-methyltransferase .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the same enzymatic methylation pathway used in laboratory settings. The process involves the use of human blood mononuclear cells or other biological systems capable of expressing catechol-O-methyltransferase .
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Methyldobutamine primarily undergoes metabolic reactions rather than chemical transformations. It is a product of methylation and can be further metabolized through conjugation reactions, such as glucuronidation and sulfation .
Common Reagents and Conditions:
Methylation: S-adenosylmethionine as the methyl donor, catalyzed by catechol-O-methyltransferase.
Conjugation: Glucuronic acid and sulfate groups for glucuronidation and sulfation, respectively.
Major Products Formed:
Glucuronides and Sulfates: These conjugates are the primary metabolites formed from this compound, facilitating its excretion from the body.
Aplicaciones Científicas De Investigación
3-O-Methyldobutamine has several applications in scientific research, particularly in the fields of pharmacology and medicine:
Pharmacokinetics and Pharmacodynamics: It is used to study the metabolism and action of dobutamine, providing insights into its efficacy and safety
Cardiovascular Research: As a metabolite of dobutamine, it helps in understanding the drug’s effects on heart function and its potential side effects.
Biochemical Studies: The compound is used to investigate the role of catechol-O-methyltransferase in drug metabolism and the impact of genetic variations on this enzyme’s activity.
Mecanismo De Acción
3-O-Methyldobutamine exerts its effects primarily through its interaction with adrenergic receptors. The compound acts as an α1-adrenergic receptor antagonist, which can induce vasodilation and reduce vascular resistance . This action is particularly relevant in the context of dobutamine’s overall pharmacological profile, as it contributes to the drug’s hemodynamic effects.
Comparación Con Compuestos Similares
Dobutamine: The parent compound from which 3-O-Methyldobutamine is derived. .
Isoproterenol: A synthetic catecholamine with potent β-adrenergic agonist activity, used for its bronchodilator and cardiac stimulant effects.
Uniqueness of this compound: this compound is unique due to its specific role as a metabolite of dobutamine and its selective α1-adrenergic receptor antagonist activity. This distinguishes it from other catecholamines and their metabolites, which may have different receptor affinities and pharmacological effects .
Actividad Biológica
3-O-Methyldobutamine is a significant metabolite of dobutamine, a synthetic catecholamine commonly used in clinical settings to manage heart failure and shock. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article will explore the compound's interactions with adrenergic receptors, metabolic pathways, and clinical implications based on diverse research findings.
This compound (CHNO) is characterized by its methoxy group at the 3-position of the dobutamine structure. This modification impacts its biological activity and pharmacokinetics, particularly in relation to its parent compound, dobutamine.
Adrenergic Receptor Interactions
Research indicates that this compound interacts differently with various adrenergic receptors:
- Alpha-1 Adrenergic Receptors : Both enantiomers of this compound act as competitive antagonists at alpha-1 adrenergic receptors. The (+)-enantiomer exhibits a significantly higher potency compared to the (-)-enantiomer, with pA2 values indicating strong antagonistic activity (pA2 = 7.33 in guinea pig aorta) . Neither enantiomer demonstrated agonist activity at these receptors.
- Beta-Adrenergic Receptors : The (+)-enantiomer shows weak noncompetitive antagonism at beta-1 adrenergic receptors while both enantiomers exhibit weak agonist activity at beta-2 adrenergic receptors . However, this activity is not highly stereoselective, suggesting limited clinical relevance.
Metabolic Pathways
The metabolism of dobutamine in humans results in the formation of this compound as a major pathway. In a study involving a pediatric patient receiving dobutamine infusions, approximately 47% of the administered drug was excreted as this compound and its sulfate-conjugated derivatives . This indicates that metabolic conversion plays a significant role in determining the pharmacological effects of dobutamine.
Case Studies and Observations
In clinical settings, the effects of dobutamine are well-documented, particularly regarding its impact on cardiac output and metabolic responses. While dobutamine primarily acts as a beta-1 agonist to enhance myocardial contractility, the presence of this compound may influence these outcomes due to its antagonistic properties at alpha-1 receptors .
In patients with heart failure, administration of dobutamine can lead to increased cardiac output; however, the presence of metabolites like this compound may modulate these effects through receptor interactions . For example, one study observed that some patients experienced persistent increases in cardiac output while others returned to baseline levels after treatment .
Summary of Findings
The biological activity of this compound reveals complex interactions with adrenergic receptors and significant implications for its role as a metabolite of dobutamine. Below is a summary table highlighting key findings from various studies:
Propiedades
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(3-4-15-5-8-17(21)9-6-15)20-12-11-16-7-10-18(22)19(13-16)23-2/h5-10,13-14,20-22H,3-4,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWSEZQQABCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915054 | |
Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95231-13-3, 61413-41-0 | |
Record name | 3-O-Methyldobutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095231133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Methyldobutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-METHYLDOBUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPA8UX9238 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.